molecular formula C23H23NO6S B2474869 2-[(3S,3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid CAS No. 2137852-60-7

2-[(3S,3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid

Cat. No. B2474869
CAS RN: 2137852-60-7
M. Wt: 441.5
InChI Key: IXPIMYKJJBYZTR-RFVSGWPVSA-N
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Description

This compound is a complex organic molecule. The fluoren-9-ylmethoxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis . The thieno[2,3-c]pyrrol-3-yl]acetic acid part of the molecule suggests that this compound might be a derivative of thieno[2,3-c]pyrrole, a heterocyclic compound containing sulfur and nitrogen.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the Fmoc protecting group and the formation of the thieno[2,3-c]pyrrole ring. The Fmoc group can be introduced using Fmoc-Cl in the presence of a base, and can be removed by the action of triethylamine .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the Fmoc group and the thieno[2,3-c]pyrrole ring. The Fmoc group is base-labile, meaning it can be removed under basic conditions .

Scientific Research Applications

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of the chemical , has been utilized for protecting hydroxy-groups in various synthetic applications. This protection is crucial in conjunction with acid- and base-labile protecting groups and is efficiently removed by triethylamine in dry pyridine, thus making it a versatile agent in chemical synthesis (Gioeli & Chattopadhyaya, 1982).

Synthesis of N-alkylhydroxamic Acids

This chemical's derivatives have been used in the synthesis of N-alkylhydroxamic acids. The specific process involves a multistep reaction, starting with N-fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines, leading to the creation of structurally diverse hydroxamic acids (Mellor & Chan, 1997).

Synthesis of Pyrrole Derivatives

The chemical has been a precursor in the synthesis of pyrrole derivatives, which are important in various fields, including medicinal chemistry and materials science. Pyrrole derivatives have shown a range of applications, from potential insecticidal agents to components in polymer and material science (Abdelhamid et al., 2022; Gaywood & Mcnab, 2009).

Solid-Phase Synthesis of Oligomers

Derivatives of the chemical have been used in the solid-phase synthesis of oligomers, particularly those derived from sugar amino acids. This application highlights its role in the synthesis of complex molecular structures (Gregar & Gervay-Hague, 2004).

Applications in Fluorescence and Photophysics

Derivatives of this chemical have been applied in the synthesis of compounds with significant fluorescence emission, which is crucial in materials science and photophysics. These applications include the development of environmentally sensitive fluorophores and their use in studying the effects of different substituents on photophysical properties (Hussein, El Guesmi, & Ahmed, 2019).

Reversible Protection of the Amide Bond in Peptides

The N,O-Bis-Fmoc derivative of this chemical has been used as a reversible protecting group for amide bonds in peptides. This application is significant in peptide synthesis, particularly in synthesizing 'difficult sequences' in peptides (Johnson, Quibell, Owen, & Sheppard, 1993).

Mechanism of Action

Without more specific information, it’s difficult to predict the mechanism of action of this compound. If it’s used in peptide synthesis, the Fmoc group would play a crucial role in protecting the amino group during the synthesis process .

properties

IUPAC Name

2-[(3S,3aR,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6S/c25-22(26)9-14-13-31(28,29)21-11-24(10-19(14)21)23(27)30-12-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-8,14,19-21H,9-13H2,(H,25,26)/t14-,19+,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPIMYKJJBYZTR-RFVSGWPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)S(=O)(=O)CC2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)S(=O)(=O)C[C@H]2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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